molecular formula C8H6BrN3O B012440 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine CAS No. 109060-66-4

5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine

Katalognummer B012440
CAS-Nummer: 109060-66-4
Molekulargewicht: 240.06 g/mol
InChI-Schlüssel: CVVNMXRTDJRCHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the following characteristics:



  • Chemical Formula : C₈H₆BrN₃O

  • Molecular Weight : Approximately 242.06 g/mol

  • Structure : It consists of an oxadiazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms) with a 3-bromophenyl substituent.



Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. Unfortunately, I do not have specific synthetic methods for this compound in my current knowledge base. However, further research in scientific literature may provide detailed synthetic routes.



Molecular Structure Analysis

The molecular structure of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine includes the following components:



  • Oxadiazole Ring : A five-membered ring containing one oxygen and two nitrogen atoms.

  • 3-Bromophenyl Group : Attached to one of the nitrogen atoms in the oxadiazole ring.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Substitution Reactions : The bromine atom in the phenyl group can undergo substitution reactions.

  • Ring-Opening Reactions : The oxadiazole ring may open under specific conditions.



Physical And Chemical Properties Analysis


  • Melting Point : The temperature at which the solid compound transitions to a liquid.

  • Solubility : Its ability to dissolve in various solvents.

  • Stability : How it reacts under different conditions (e.g., temperature, light, moisture).


Wissenschaftliche Forschungsanwendungen

1. Anticancer Activity

  • Summary of Application: The compound has been synthesized and tested for its anticancer activity. It was found to have significant anticancer activity against a few cancer cell lines .
  • Methods of Application: The compound was prepared in three steps, starting from substituted anilines. The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10 −5 M .
  • Results: Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

2. PET Imaging

  • Summary of Application: The compound is being developed as a potential PET radiotracer targeting α-synuclein aggregates, which are important for early diagnosis of Parkinson’s disease and related α-synucleinopathies .
  • Methods of Application: A three-step radiosynthesis was developed starting from 6-[18F]fluoropiperonal that was prepared using (piperonyl)(phenyl)iodonium bromide as a labelling precursor .
  • Results: The complete synthesis of [18F]anle138b was achieved within 105 min with RCY of 15 ± 3% (n = 3) and Am in the range of 32–78 GBq/µmol .

3. Treatment of Arrhythmias

  • Summary of Application: The compound is a synthetic tetrahydroisoquinoline and has been widely investigated for the treatment of arrhythmias .
  • Methods of Application: The study focuses on the pharmacokinetic characterization of the compound, as well as the identification of its metabolites, both in vitro and in vivo .
  • Results: The results of this study are not provided in the source .

4. Synthesis of Anticancer Analogs

  • Summary of Application: The compound has been used as a precursor in the synthesis of new anticancer analogs .
  • Methods of Application: The compound was used to synthesize ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10 −5 M .
  • Results: Some of the synthesized analogs demonstrated significant anticancer activity against a few cancer cell lines .

5. Crystal Structure and DFT Study

  • Summary of Application: The compound has been synthesized and its crystal structure has been studied using X-ray diffraction and Density Functional Theory (DFT) .
  • Methods of Application: The compound was synthesized by the amidation reaction. The structure of the compound was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies. The single crystal of the compound was analyzed by X-ray diffraction and the conformational analysis was performed .
  • Results: The DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD .

6. Pharmacokinetic Study

  • Summary of Application: The compound has been studied for its pharmacokinetics and metabolite identification .
  • Methods of Application: The study focuses on the pharmacokinetic characterization of the compound, as well as the identification of its metabolites, both in vitro and in vivo .
  • Results: The results of this study are not provided in the source .

7. Synthesis of Anticancer Analogs

  • Summary of Application: The compound has been used as a precursor in the synthesis of new anticancer analogs .
  • Methods of Application: The compound was used to synthesize ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10 −5 M .
  • Results: Some of the synthesized analogs demonstrated significant anticancer activity against a few cancer cell lines .

8. Crystal Structure and DFT Study

  • Summary of Application: The compound has been synthesized and its crystal structure has been studied using X-ray diffraction and Density Functional Theory (DFT) .
  • Methods of Application: The compound was synthesized by the amidation reaction. The structure of the compound was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies. The single crystal of the compound was analyzed by X-ray diffraction and the conformational analysis was performed .
  • Results: The DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD .

9. Pharmacokinetic Study

  • Summary of Application: The compound has been studied for its pharmacokinetics and metabolite identification .
  • Methods of Application: The study focuses on the pharmacokinetic characterization of the compound, as well as the identification of its metabolites, both in vitro and in vivo .
  • Results: The results of this study are not provided in the source .

Safety And Hazards


  • Toxicity : Assessing its toxicity profile is crucial for safe handling.

  • Handling Precautions : Proper protective equipment and procedures are necessary.

  • Environmental Impact : Consider its impact on the environment.


Zukünftige Richtungen

Research avenues related to this compound include:



  • Biological Activity : Investigate its potential as a drug candidate or other applications.

  • Structural Modifications : Explore derivatives with improved properties.

  • Mechanistic Studies : Understand its interactions with biological targets.


Please note that this analysis is based on existing knowledge, and further research is recommended to validate and expand upon these findings. For more detailed information, consult relevant scientific literature123.


Eigenschaften

IUPAC Name

5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVNMXRTDJRCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392974
Record name 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine

CAS RN

109060-66-4
Record name 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109060-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine

Citations

For This Compound
5
Citations
NM Boshta, EA Elgamal, IET El-Sayed - Monatshefte für Chemie …, 2018 - Springer
Scaffolds of 2-acylamino-1,3,4-oxadiazole have been recently developed as transglycosylase inhibitors against MRSA. In the present study, structure–activity relationships of new …
H Beyzaei, S Sargazi, G Bagherzade… - Acta Chimica …, 2021 - pdfs.semanticscholar.org
Abstract Development of synthetic procedures for the preparation of 1, 3, 4-oxadiazole derivatives has always been in the interest of researchers as a result of their widespread …
Number of citations: 6 pdfs.semanticscholar.org
M Zender, T Klein, C Henn, B Kirsch… - Journal of medicinal …, 2013 - ACS Publications
The human pathogen Pseudomonas aeruginosa employs alkyl quinolones for cell-to-cell communication. The Pseudomonas quinolone signal (PQS) regulates various virulence factors …
Number of citations: 74 0-pubs-acs-org.brum.beds.ac.uk
E Sandoval, MJ Lafuente-Monasterio… - Journal of Medicinal …, 2017 - ACS Publications
Since the appearance of resistance to the current front-line antimalarial treatments, ACTs (artemisinin combination therapies), the discovery of novel chemical entities to treat the …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
M Zender, T Klein, C Henn, B Kirsch, CK Maurer… - PSEUDOMONAS …, 2016 - d-nb.info
The human pathogen Pseudomonas aeruginosa employs alkyl quinolones for cell-to-cell communication. The Pseudomonas Quinolone Signal (PQS) regulates various virulence …
Number of citations: 4 d-nb.info

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.